molecular formula C3BrF5 B1283233 3-Bromopentafluoropropene CAS No. 431-56-1

3-Bromopentafluoropropene

Cat. No.: B1283233
CAS No.: 431-56-1
M. Wt: 210.93 g/mol
InChI Key: SPZXNEBFTNEDGH-UHFFFAOYSA-N
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Preparation Methods

3-Bromopentafluoropropene can be synthesized through various synthetic routes. One common method involves the reaction of pentafluoroallyl fluorosulfate with a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .

Chemical Reactions Analysis

3-Bromopentafluoropropene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases like sodium hydroxide, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromopentafluoropropene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Bromopentafluoropropene exerts its effects involves its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms. These atoms can influence the reactivity of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or polymer formation in industrial applications .

Comparison with Similar Compounds

3-Bromopentafluoropropene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of bromine and fluorine atoms, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-bromo-1,1,2,3,3-pentafluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3BrF5/c4-3(8,9)1(5)2(6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZXNEBFTNEDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(F)(F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BrF5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555024
Record name 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-56-1
Record name 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromopentafluoropropene
Reactant of Route 2
3-Bromopentafluoropropene
Reactant of Route 3
3-Bromopentafluoropropene

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